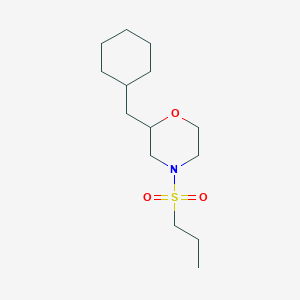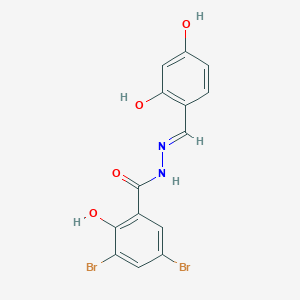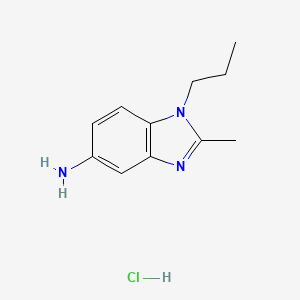
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine, also known as CPMM, is a chemical compound that belongs to the class of morpholine derivatives. CPMM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Wirkmechanismus
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine works by binding to the pore-forming region of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the neuron. This blockage of sodium channels results in a decrease in the amplitude and frequency of action potentials, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The physiological effects of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine are largely dependent on the specific subtype of sodium channel that is being blocked. For example, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to be particularly effective at blocking the Nav1.7 subtype of sodium channel, which is known to play a key role in pain signaling. By blocking Nav1.7 channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine in lab experiments is its high selectivity for voltage-gated sodium channels. This selectivity allows researchers to specifically target sodium channels without affecting other ion channels or cellular processes. However, one limitation of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine. One area of interest is the development of more selective sodium channel blockers, which could be used to target specific subtypes of sodium channels with greater precision. Another area of interest is the use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a tool to investigate the role of sodium channels in neurological disorders, such as epilepsy and chronic pain. Finally, researchers may also explore the potential use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a therapeutic agent for these disorders, although more research is needed to determine its safety and efficacy.
Synthesemethoden
The synthesis of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine involves the reaction of cyclohexylmethylamine with propylsulfonyl chloride in the presence of a base, followed by the addition of morpholine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been primarily used in scientific research as a tool to study the function of ion channels in neurons. Specifically, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to selectively block the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine can be used to investigate the role of sodium channels in various neurological disorders, such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
2-(cyclohexylmethyl)-4-propylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-2-10-19(16,17)15-8-9-18-14(12-15)11-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMREVMKLQJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCOC(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)
![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)


![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)